molecular formula C14H13ClFNO2S B10962721 1-(2-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide

1-(2-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide

Cat. No.: B10962721
M. Wt: 313.8 g/mol
InChI Key: VESMQJQGKSJTAZ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide is an organic compound that features a sulfonamide group attached to a methanesulfonamide backbone. This compound is characterized by the presence of both chlorine and fluorine atoms on its aromatic rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-fluoro-5-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonamide group to form sulfoxides or sulfides.

Scientific Research Applications

1-(2-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.

    Medicine: It may serve as a lead compound in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide is unique due to the specific combination of chlorine and fluorine atoms on its aromatic rings. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H13ClFNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide

InChI

InChI=1S/C14H13ClFNO2S/c1-10-6-7-13(16)14(8-10)17-20(18,19)9-11-4-2-3-5-12(11)15/h2-8,17H,9H2,1H3

InChI Key

VESMQJQGKSJTAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NS(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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